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molecular formula C8H10N2O4 B1297580 1,4-Diacetylpiperazine-2,5-dione CAS No. 3027-05-2

1,4-Diacetylpiperazine-2,5-dione

Cat. No. B1297580
M. Wt: 198.18 g/mol
InChI Key: CBBKKVPJPRZOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07956058B2

Procedure details

25.0 g of global 2,5-piperazinedione 1 [2,5-piperazinedione (Aldrich G640-6), 25.0 g, 0.218 mol) in 100 mL of acetic anhydride (Ac2O) was mixed with sodium acetate (NaOAc) (17.96 g, 0.0218 mol). The mixture was heated at 110° C. for 8 h using a double coiled condenser under an Ar atmosphere. After Ac2O was removed by evaporation, the residue was dissolved in AcOEt, washed with 10% citric acid, 10% NaHCO3 and saturated NaCl (three times each), dried over Na2SO4, and concentrated in vacuo. The residue was triturated with ether to form a solid. This solid was recrystallized from EtOAc with ether-hexane to afford 26.4 g (61%) of N,N′-diacetyl-2,5-piperazinedione 1.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][C:5](=[O:7])[NH:4][CH2:3][C:2]1=[O:8].[C:9]([O-:12])(=O)[CH3:10].[Na+].[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[C:14]([N:1]1[CH2:6][C:5](=[O:7])[N:4]([C:9](=[O:12])[CH3:10])[CH2:3][C:2]1=[O:8])(=[O:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N1C(CNC(C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CNC(C1)=O)=O
Name
Quantity
17.96 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After Ac2O was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in AcOEt
WASH
Type
WASH
Details
washed with 10% citric acid, 10% NaHCO3 and saturated NaCl (three times each),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
CUSTOM
Type
CUSTOM
Details
to form a solid
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized from EtOAc with ether-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(CN(C(C1)=O)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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